1-(1-methyl-1H-pyrazol-4-yl)cyclopropanol
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Overview
Description
1-(1-methyl-1H-pyrazol-4-yl)cyclopropanol (also known as 1-MPCP) is an organic compound with a cyclopropanol ring and a pyrazole side chain. It is a relatively new compound, having only been synthesized in the last few decades. 1-MPCP has been studied for its potential applications in medicinal chemistry, as well as its use in laboratory experiments.
Scientific Research Applications
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as “1-(1-methyl-1H-pyrazol-4-yl)cyclopropanol”, have been recognized for their potent antileishmanial and antimalarial effects. These compounds have been synthesized and structurally verified through various techniques, including FTIR and NMR, to ensure their efficacy in combating these diseases .
Antifungal Applications
Novel pyrazole derivatives have shown significant promise in antifungal activities, particularly against phytopathogenic fungi. This suggests that “1-(1-methyl-1H-pyrazol-4-yl)cyclopropanol” could potentially be developed for agricultural or medicinal applications to protect plants or treat fungal infections .
Catalysis
Pyrazole compounds have been utilized in catalysis due to their unique chemical structures. The potential applications of “1-(1-methyl-1H-pyrazol-4-yl)cyclopropanol” in catalytic processes could be explored, which might lead to advancements in chemical synthesis and industrial processes .
Biomedical Chemistry
Tris(pyrazolyl)methane ligands, which include pyrazole structures, have been applied in biomedical chemistry. There is a possibility that “1-(1-methyl-1H-pyrazol-4-yl)cyclopropanol” could be used in the development of new chemotherapeutic agents or other medical treatments .
Chemical Synthesis
The compound has potential use in chemical synthesis processes, as indicated by related pyrazole compounds being synthesized for various chemical reactions and applications. This could include the development of new pharmaceuticals or materials with unique properties .
Mechanism of Action
- Pyrazole-bearing compounds often exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities . Therefore, we can infer that this compound likely interacts with specific cellular components or enzymes involved in these pathways.
- For instance, a related compound (1-((4R,5S)-1,3-bis(4-fluorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-7-chlorohepta-2,4,6-triyn-1-one) was found to inhibit clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL. It mediates proapoptotic effects by inhibiting FLT3 and BCR-ABL pathways .
- However, related pyrazoles have been studied for their antileishmanial and antimalarial activities. These pathways involve interactions with parasite-specific enzymes and metabolic processes .
Target of Action
Mode of Action
Biochemical Pathways
properties
IUPAC Name |
1-(1-methylpyrazol-4-yl)cyclopropan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-9-5-6(4-8-9)7(10)2-3-7/h4-5,10H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHVZWHSVSZMFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2(CC2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-pyrazol-4-yl)cyclopropanol | |
CAS RN |
1248787-82-7 |
Source
|
Record name | 1-(1-methyl-1H-pyrazol-4-yl)cyclopropanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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